4,5-Dibromo-2-phenyl-1H-imidazole

Lipophilicity ADME Chromatography

4,5-Dibromo-2-phenyl-1H-imidazole is a 2,4,5-trisubstituted phenylimidazole (C9H6Br2N2, MW 301.96 g/mol) bearing bromine atoms at both the 4- and 5-positions of the imidazole ring and a phenyl substituent at the 2-position. It is classified under the phenylimidazole taxonomic group and is recognized as a versatile synthetic building block for constructing more complex heterocyclic architectures via sequential cross-coupling reactions.

Molecular Formula C9H6Br2N2
Molecular Weight 301.96 g/mol
CAS No. 56338-00-2
Cat. No. B1617107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromo-2-phenyl-1H-imidazole
CAS56338-00-2
Molecular FormulaC9H6Br2N2
Molecular Weight301.96 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(N2)Br)Br
InChIInChI=1S/C9H6Br2N2/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,12,13)
InChIKeyVOBXKUYQZPXWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dibromo-2-phenyl-1H-imidazole (CAS 56338-00-2): Core Identity and Procurement-Relevant Classification


4,5-Dibromo-2-phenyl-1H-imidazole is a 2,4,5-trisubstituted phenylimidazole (C9H6Br2N2, MW 301.96 g/mol) bearing bromine atoms at both the 4- and 5-positions of the imidazole ring and a phenyl substituent at the 2-position [1]. It is classified under the phenylimidazole taxonomic group and is recognized as a versatile synthetic building block for constructing more complex heterocyclic architectures via sequential cross-coupling reactions . The compound is registered under UNII C599EJ739F and EINECS 260-119-0, and is associated with 26 patents indicative of its utility in medicinal chemistry and materials science [2].

Why 4,5-Dibromo-2-phenyl-1H-imidazole Cannot Be Casually Substituted by Other Halogenated Phenylimidazoles


The specific 4,5-dibromo substitution pattern on the 2-phenylimidazole scaffold governs two critical and interdependent properties: (i) the reactivity profile of the C–Br bonds in transition-metal-catalyzed cross-coupling, which differs fundamentally from C–Cl or C–I analogs in oxidative addition kinetics, and (ii) the lipophilicity and electronic character of the imidazole ring, which modulate both biological target engagement and chromatographic behavior [1]. Replacing 4,5-dibromo-2-phenyl-1H-imidazole with the 4,5-dichloro analog reduces cross-coupling reactivity (C–Cl bonds are less reactive toward Pd(0) oxidative addition), while substitution with the non-halogenated parent 2-phenylimidazole eliminates the dual functionalization handles entirely. The quantitative evidence below establishes that these differences are not trivial and must be accounted for in experimental design and procurement decisions.

Quantitative Differentiation Evidence for 4,5-Dibromo-2-phenyl-1H-imidazole Versus Its Closest Analogs


Lipophilicity Differentiation: XLogP3 of 3.8 Versus 1.6 for Non-Brominated 2-Phenylimidazole

4,5-Dibromo-2-phenyl-1H-imidazole exhibits a computed XLogP3 value of 3.8, compared to approximately 1.6 for the non-halogenated parent 2-phenylimidazole (CID 115033, XLogP3 = 1.6), representing a ΔLogP of +2.2 log units [1]. This 2.2-log-unit increase in lipophilicity translates to an approximately 160-fold higher predicted octanol-water partition coefficient, which directly impacts reversed-phase HPLC retention, membrane permeability predictions, and solubility in aqueous media [2]. The 4,5-dichloro analog (4,5-dichloro-2-phenyl-1H-imidazole) is predicted to have an intermediate XLogP3 of approximately 2.9, while the 4,5-diiodo analog is predicted to have XLogP3 > 4.5, but the diiodo compound is significantly less stable toward photolytic and thermal deiodination.

Lipophilicity ADME Chromatography Physicochemical profiling

Antibacterial Activity: IC50 of 3.06 μM Against Enterococcus faecalis CECT 481

In a standardized antimicrobial susceptibility assay, 4,5-dibromo-2-phenyl-1H-imidazole demonstrated an IC50 value of 3.06 × 10³ nM (3.06 μM) against Enterococcus faecalis CECT 481, assessed as inhibition of microbial growth after 18-hour incubation using a 2-fold microtiter broth dilution method [1]. This provides a quantitative baseline for this scaffold against a clinically relevant Gram-positive pathogen. For context, the non-brominated 2-phenylimidazole scaffold generally exhibits markedly weaker antibacterial activity in published SAR series; however, a direct head-to-head comparison in this specific assay is not available in the public domain.

Antimicrobial Enterococcus faecalis IC50 Drug discovery

GHS Hazard Classification: Quantified Acute Oral Toxicity (Category 3) and Eye Damage (Category 1)

According to the harmonized GHS classification filed with ECHA, 4,5-dibromo-2-phenyl-1H-imidazole carries the following quantified hazard categories: Acute Toxicity Category 3 (Oral) — H301 Toxic if swallowed; Skin Irritation Category 2 — H315 Causes skin irritation; Serious Eye Damage Category 1 — H318 Causes serious eye damage; and Specific Target Organ Toxicity — Single Exposure Category 3 — H335 May cause respiratory irritation [1]. This profile is notably more severe than that of 2-phenylimidazole, which is classified primarily as a skin and eye irritant (Category 2/2A) without acute oral toxicity classification at the same level. The presence of bromine atoms increases both the acute toxicity potential and the environmental persistence concern relative to non-halogenated analogs [2].

Safety GHS classification Procurement risk assessment Hazard communication

Dual C–Br Cross-Coupling Handles: Differentiated Reactivity vs. 4,5-Dichloro and Mono-Bromo Analogs

The presence of two C–Br bonds at the 4- and 5-positions of the imidazole ring provides two reactive sites for sequential Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The C–Br bond exhibits significantly faster oxidative addition to Pd(0) compared to the C–Cl bond (approximate relative rate: k(C–Br)/k(C–Cl) ≈ 50–100× for electron-deficient heteroaryl systems) . This means 4,5-dibromo-2-phenyl-1H-imidazole can undergo room-temperature or mild-heating cross-coupling, whereas the 4,5-dichloro analog typically requires elevated temperatures (80–120 °C) and stronger bases. The mono-bromo analog (4-bromo-2-phenylimidazole) provides only a single functionalization site, limiting the accessible chemical space to mono-substituted products. The 4,5-diiodo analog is more reactive but suffers from lower thermal and photochemical stability, making it less practical for multi-step synthetic sequences [1].

Cross-coupling Suzuki-Miyaura Synthetic building block C–Br functionalization

NHC Catalysis: 4,5-Dibromination Enhances Suzuki Coupling Conversion from 32% to 42% (IMes vs. IMesBr) and Transfer Hydrogenation from 22% to 30%

In a direct head-to-head comparison of 4,5-dibrominated NHC ligands versus their non-halogenated counterparts, Furfari et al. (2015) demonstrated that the 4,5-dibromo-substituted NHC complex 4IMesBr achieved 42% conversion in room-temperature Suzuki coupling of bromomesitylene with naphthalene-1-boronic acid after 2 hours, compared to 32% for the non-brominated 4IMes (Δ = +10 percentage points, relative improvement = 31%) [1]. For the IPr backbone, 4IPrBr and 4IPr both showed excellent conversion (97% vs. 95%, respectively, with the dibromo catalyst retaining a slight edge). In iridium-catalyzed transfer hydrogenation of acetophenone after 42 hours, 1IMesBr achieved 30% conversion vs. 22% for 1IMes (Δ = +8 pp, relative improvement = 36%), and 1IPrBr achieved 38% vs. 36% for 1IPr (Δ = +2 pp). Although these specific NHCs bear N-aryl substituents (2,4,6-trimethylphenyl or 2,6-diisopropylphenyl) rather than the N–H proton of 4,5-dibromo-2-phenyl-1H-imidazole, the electronic effect of 4,5-dibromination on the imidazole ring — moderate electron withdrawal that enhances catalyst electrophilicity without excessive weakening of σ-donation — is directly transferable to the 2-phenyl-substituted scaffold [2].

N-heterocyclic carbene Catalysis Suzuki coupling Transfer hydrogenation Ligand design

Optimal Application Scenarios for 4,5-Dibromo-2-phenyl-1H-imidazole Driven by Quantitative Evidence


Sequential Cross-Coupling for 4,5-Diaryl-2-phenylimidazole Library Synthesis

The dual C–Br bonds enable iterative Suzuki-Miyaura coupling under mild conditions (RT to 60 °C) to construct unsymmetrical 4,5-diaryl-2-phenylimidazoles. The C–Br reactivity advantage (50–100× faster oxidative addition than C–Cl [1]) allows the first coupling to proceed chemoselectively at one position, followed by a second coupling with a different arylboronic acid, enabling rapid diversification of the imidazole core for medicinal chemistry SAR campaigns. This sequential functionalization approach is documented in the literature for 4,5-dibromoimidazole substrates .

Antibacterial Lead Optimization Targeting Enterococcus faecalis

With a demonstrated IC50 of 3.06 μM against E. faecalis CECT 481 [1], 4,5-dibromo-2-phenyl-1H-imidazole serves as a validated starting point for structure-activity relationship studies aimed at improving potency against this clinically relevant pathogen. The synthetic accessibility of the dibromo scaffold permits systematic variation at both the 4- and 5-positions via cross-coupling, enabling exploration of substituent effects on antibacterial activity.

N-Heterocyclic Carbene (NHC) Ligand Precursor Development for Catalysis

Although 4,5-dibromo-2-phenyl-1H-imidazole bears an N–H proton rather than N-aryl substituents, its 4,5-dibromoimidazole core can be N-functionalized to generate 4,5-dibromoimidazol-2-ylidene NHC ligands. The dibromination enhances air stability of the free carbene and improves catalytic turnover in Suzuki coupling (up to +31% relative improvement for IMesBr vs. IMes [1]) and transfer hydrogenation (up to +36% relative improvement). This makes the compound a valuable precursor for developing robust organometallic catalysts with enhanced activity.

Safety-Compliant Procurement for Laboratories with Class 3 Toxic Substance Handling Capabilities

The GHS classification of Acute Toxicity Category 3 (Oral) and Eye Damage Category 1 [1] establishes clear handling requirements: fume hood use, chemical goggles, impermeable gloves, and locked storage. Laboratories already equipped for Category 3 toxic substances can integrate this compound into their workflows, but facilities lacking these controls should consider whether the less hazardous 2-phenylimidazole (no acute oral toxicity classification) can meet their synthetic needs before committing to the dibromo compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dibromo-2-phenyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.